molecular formula C6H13NO B3423025 [(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL CAS No. 28115-37-9

[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL

Cat. No.: B3423025
CAS No.: 28115-37-9
M. Wt: 115.17 g/mol
InChI Key: JMGBOXZFLWUSLH-UHFFFAOYSA-N
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Description

[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL is a chemical compound with the molecular formula C6H13NO. It is a pyrrolidine derivative, which means it contains a five-membered nitrogen-containing ring. Pyrrolidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL typically involves the reduction of the corresponding pyrrolidine ketone. One common method is the catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is usually carried out in an alcohol solvent like methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a metal catalyst can be employed to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

28115-37-9

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(5-methylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(4-8)7-5/h5-8H,2-4H2,1H3

InChI Key

JMGBOXZFLWUSLH-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](N1)CO

SMILES

CC1CCC(N1)CO

Canonical SMILES

CC1CCC(N1)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
Reactant of Route 2
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
Reactant of Route 3
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
Reactant of Route 4
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
Reactant of Route 5
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL
Reactant of Route 6
[(2R,5R)-5-METHYLPYRROLIDIN-2-YL]METHANOL

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